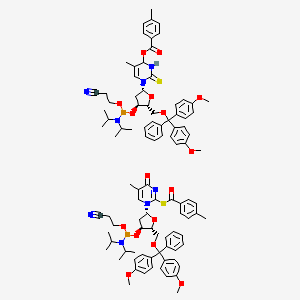
2'-Deoxy-5'-O-DMT-2-thio-N4-toluoylthymidine 3'-CE phosphoramidite
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’-Deoxy-5’-O-DMT-2-thio-N4-toluoylthymidine 3’-CE phosphoramidite is a specialized nucleoside analog used in the synthesis of modified oligonucleotides. This compound is particularly valuable in the field of molecular biology and biochemistry for its role in the creation of synthetic DNA sequences.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-5’-O-DMT-2-thio-N4-toluoylthymidine 3’-CE phosphoramidite involves multiple steps, starting from the basic nucleoside thymidine. The process typically includes:
Protection of the 5’-hydroxyl group: This is achieved using dimethoxytrityl (DMT) chloride in the presence of a base such as pyridine.
Thio modification: The 2-thio modification is introduced using a sulfurizing agent.
N4-toluoylation: The N4 position is protected with a toluoyl group using toluoyl chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesizers and stringent quality control measures to ensure consistency and reproducibility.
化学反应分析
Types of Reactions
2’-Deoxy-5’-O-DMT-2-thio-N4-toluoylthymidine 3’-CE phosphoramidite undergoes several types of chemical reactions:
Oxidation: The thio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the thio modification.
Substitution: The DMT group can be removed under acidic conditions, and the phosphoramidite group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are employed.
Substitution: Acidic conditions using trichloroacetic acid (TCA) in dichloromethane (DCM) are typical for DMT removal.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: De-thiolated nucleosides.
Substitution: Deprotected nucleosides ready for further modification.
科学研究应用
2’-Deoxy-5’-O-DMT-2-thio-N4-toluoylthymidine 3’-CE phosphoramidite is widely used in:
Chemistry: Synthesis of modified oligonucleotides for research and therapeutic purposes.
Biology: Creation of synthetic DNA sequences for gene editing and molecular cloning.
Medicine: Development of antisense oligonucleotides and small interfering RNAs (siRNAs) for gene therapy.
Industry: Production of diagnostic probes and primers for polymerase chain reaction (PCR) and other nucleic acid amplification techniques.
作用机制
The compound exerts its effects by incorporating into synthetic DNA sequences during oligonucleotide synthesis. The DMT group protects the 5’-hydroxyl group during synthesis, preventing unwanted side reactions. The thio modification enhances the stability and binding affinity of the oligonucleotide, while the N4-toluoyl group provides additional protection and specificity. The phosphoramidite group facilitates the coupling of nucleotides, allowing for the efficient assembly of long DNA sequences.
相似化合物的比较
Similar Compounds
- 2’-Deoxy-5’-O-DMT-2’-fluoro-N2-isobutyrylguanosine 3’-CE phosphoramidite
- 2’-Deoxy-N2-DMF-5’-O-DMT-guanosine 3’-CE phosphoramidite
- N-苯甲酰基-2-脱氧-5-O-DMT-2’,2’-二氟胞苷3-CE亚磷酰胺
Uniqueness
2’-Deoxy-5’-O-DMT-2-thio-N4-toluoylthymidine 3’-CE phosphoramidite is unique due to its combination of modifications, which provide enhanced stability, specificity, and efficiency in oligonucleotide synthesis. The thio modification, in particular, distinguishes it from other nucleoside analogs by offering improved binding affinity and resistance to nucleases.
属性
分子式 |
C96H112N8O16P2S2 |
|---|---|
分子量 |
1760.0 g/mol |
IUPAC 名称 |
S-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-5-methyl-4-oxopyrimidin-2-yl] 4-methylbenzenecarbothioate;[3-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-5-methyl-2-sulfanylidene-1,6-dihydropyrimidin-6-yl] 4-methylbenzoate |
InChI |
InChI=1S/C48H57N4O8PS.C48H55N4O8PS/c1-32(2)52(33(3)4)61(57-28-12-27-49)60-42-29-44(51-30-35(6)45(50-47(51)62)59-46(53)36-17-15-34(5)16-18-36)58-43(42)31-56-48(37-13-10-9-11-14-37,38-19-23-40(54-7)24-20-38)39-21-25-41(55-8)26-22-39;1-32(2)52(33(3)4)61(58-28-12-27-49)60-42-29-44(51-30-35(6)45(53)50-47(51)62-46(54)36-17-15-34(5)16-18-36)59-43(42)31-57-48(37-13-10-9-11-14-37,38-19-23-40(55-7)24-20-38)39-21-25-41(56-8)26-22-39/h9-11,13-26,30,32-33,42-45H,12,28-29,31H2,1-8H3,(H,50,62);9-11,13-26,30,32-33,42-44H,12,28-29,31H2,1-8H3/t42-,43+,44+,45?,61?;42-,43+,44+,61?/m00/s1 |
InChI 键 |
ABLJETZNCLSHNR-YEUYAKCMSA-N |
手性 SMILES |
CC1=CC=C(C=C1)C(=O)OC2C(=CN(C(=S)N2)[C@H]3C[C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N)C.CC1=CC=C(C=C1)C(=O)SC2=NC(=O)C(=CN2[C@H]3C[C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N)C |
规范 SMILES |
CC1=CC=C(C=C1)C(=O)OC2C(=CN(C(=S)N2)C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N)C.CC1=CC=C(C=C1)C(=O)SC2=NC(=O)C(=CN2C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


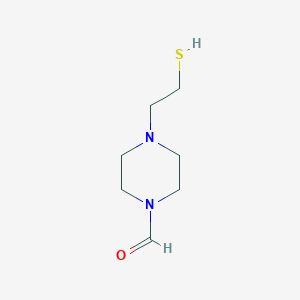
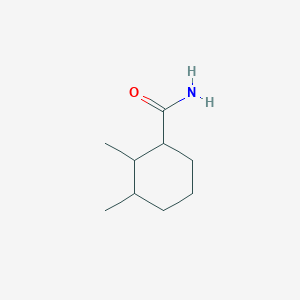
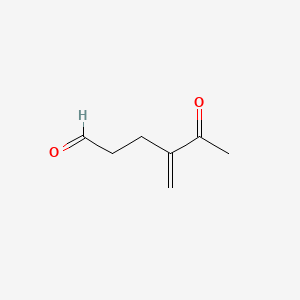
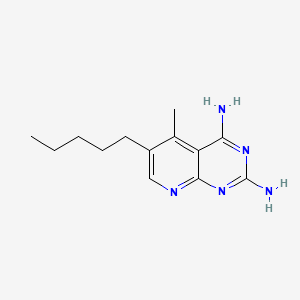
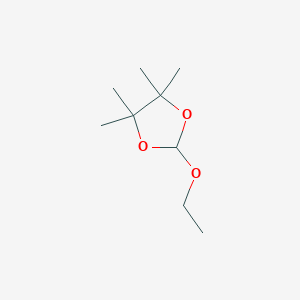

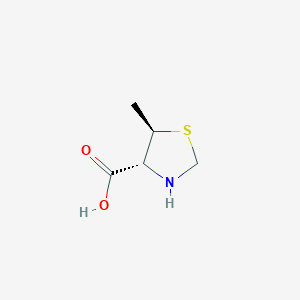
![9-[(1S,3R,4S)-2-Methylene-4-(phenylmethoxy)-3-[(phenylmethoxy)methyl]cyclopentyl]-6-(phenylmethoxy)-9H-Purin-2-amine](/img/structure/B13812306.png)
![5-Chloro-2-[[[(1-oxo-3-phenyl-2-propenyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13812307.png)
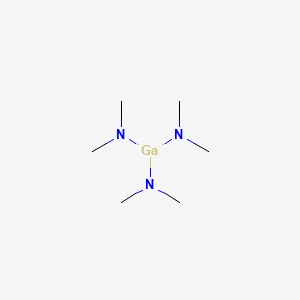
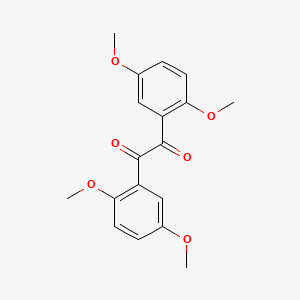
![N-{2-[(E)-Benzylideneamino]ethyl}acetamide](/img/structure/B13812315.png)
![(5E)-5-(3-Ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-3-[(Z)-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B13812323.png)

